1-(Pyrrolidine-1-sulfonyl)propan-2-amine
Description
1-(Pyrrolidine-1-sulfonyl)propan-2-amine (CAS: 1225665-58-6) is a sulfonamide derivative of propan-2-amine, featuring a pyrrolidine ring attached via a sulfonyl group. This structural motif combines the rigidity of the pyrrolidine ring with the electron-withdrawing properties of the sulfonyl group, which may influence its physicochemical and pharmacological behavior. While direct pharmacological or toxicological data on this compound are sparse in the literature, its structural analogs—particularly other propan-2-amine derivatives with sulfur-containing substituents—have been studied for diverse applications, including psychoactive effects, enzyme modulation, and antioxidant properties .
Properties
Molecular Formula |
C7H16N2O2S |
|---|---|
Molecular Weight |
192.28 g/mol |
IUPAC Name |
1-pyrrolidin-1-ylsulfonylpropan-2-amine |
InChI |
InChI=1S/C7H16N2O2S/c1-7(8)6-12(10,11)9-4-2-3-5-9/h7H,2-6,8H2,1H3 |
InChI Key |
UGPKRZUYGKEPBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CS(=O)(=O)N1CCCC1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrrolidine-1-sulfonyl)propan-2-amine typically involves the reaction of pyrrolidine with a sulfonyl chloride, followed by the introduction of a propan-2-amine group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process may also involve the use of solvents like dichloromethane or tetrahydrofuran to facilitate the reaction.
Industrial Production Methods
Industrial production of 1-(Pyrrolidine-1-sulfonyl)propan-2-amine may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This could include continuous flow reactors and automated systems to ensure consistent quality and production rates.
Chemical Reactions Analysis
Types of Reactions
1-(Pyrrolidine-1-sulfonyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted amines and sulfonamides.
Scientific Research Applications
1-(Pyrrolidine-1-sulfonyl)propan-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Pyrrolidine-1-sulfonyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the amine group can participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
1-((2-Bromophenyl)thio)propan-2-amine
- Structure : Features a thioether (-S-) linkage to a 2-bromophenyl group.
- This compound demonstrated moderate yields (43%) in synthesis and has been explored as a carbonic anhydrase activator .
- Pharmacological Insight : Sulfur-containing amines often exhibit enzyme-modulating effects, but the sulfonyl group in the target compound may confer greater metabolic stability compared to thioethers .
β-Selenoamines (C1 and C2)
- Examples : 1-Phenyl-3-(p-tolylselanyl)propan-2-amine (C1) and 1-(2-methoxyphenylselanyl)-3-phenylpropan-2-amine (C2).
- Key Differences: Selenium replaces sulfur, forming selenoether bonds. These compounds showed protective effects against oxidative stress in C. elegans, outperforming the classical selenium compound DPDS in efficacy and reduced toxicity .
Substituted Amphetamines with Aromatic Groups
4-Fluoroamphetamine (4-FA)
- Structure : 1-(4-Fluorophenyl)propan-2-amine.
- Key Differences : Lacks the pyrrolidine-sulfonyl moiety; instead, it has a fluorinated phenyl group.
- Pharmacological Insight: 4-FA is a known psychoactive substance with stimulant and entactogen effects, acting as a serotonin-norepinephrine-dopamine releasing agent (SNDRA). Its fluorination enhances metabolic stability compared to non-halogenated amphetamines .
6-APB (Benzofury)
- Structure : 1-(Benzofuran-6-yl)propan-2-amine.
- Key Differences : A benzofuran ring replaces the pyrrolidine-sulfonyl group.
- Pharmacological Insight : 6-APB is a serotonin receptor agonist with entactogen effects similar to MDMA. Its dihydro derivatives (e.g., 5-APDB) are also marketed as "legal highs" .
Sulfonamide and Sulfonyl Derivatives
1-(2,5-Dimethoxy-4-(methylthio)phenyl)propan-2-amine (DOT)
- Structure : Combines methoxy, methylthio, and phenyl substituents.
- Key Differences : The methylthio (-SMe) group is less polar than a sulfonyl group.
- Pharmacological Insight : DOT is a biased agonist of the 5-HT2A receptor, showing selectivity for β-arrestin signaling over G-protein pathways. This highlights the role of sulfur-containing groups in modulating receptor bias .
Comparative Data Table
Biological Activity
1-(Pyrrolidine-1-sulfonyl)propan-2-amine, a compound with significant potential in medicinal chemistry, has been investigated for its biological activities, particularly in the context of antimalarial and antibacterial properties. This article synthesizes existing research findings, including synthesis methods, biological assays, and case studies, to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
1-(Pyrrolidine-1-sulfonyl)propan-2-amine is characterized by its pyrrolidine ring and sulfonamide functionality. The synthesis of related compounds has been explored extensively, particularly in the development of sulphonamide derivatives that exhibit biological activity against various pathogens.
Synthesis Methods
Recent studies have introduced novel synthetic strategies for creating sulphonamide-pyrrolidine derivatives. For instance, the synthesis of carboxamide derivatives bearing sulphonamide groups has shown promising results in inhibiting Plasmodium falciparum, the causative agent of malaria. These derivatives demonstrated significant antiplasmodial activity with IC50 values ranging from 2.40 to 8.30 μM .
Antimalarial Activity
Research indicates that compounds similar to 1-(Pyrrolidine-1-sulfonyl)propan-2-amine can effectively target P. falciparum by inhibiting key enzymes involved in the parasite's life cycle. The inhibition of N-myristoyltransferase (NMT), an essential enzyme for myristoylation processes critical for parasite viability, has been highlighted as a promising therapeutic target . The ability of these compounds to disrupt folate biosynthesis further enhances their potential as antimalarial agents.
Table 1: Antimalarial Activity of Sulphonamide Derivatives
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| 10b | 2.40 | NMT inhibition |
| 10c | 3.50 | Folate biosynthesis disruption |
| 10d | 5.00 | Proteolytic stability enhancement |
| 10o | 8.30 | Myristoylation inhibition |
Antibacterial Activity
In addition to antimalarial effects, pyrrolidine derivatives have demonstrated antibacterial properties. For example, pyrrole-based compounds have shown effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This suggests that modifications to the pyrrolidine structure can enhance antibacterial efficacy.
Table 2: Antibacterial Activity of Pyrrole Derivatives
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Pyrrole Benzamide Derivative | 3.12 | Staphylococcus aureus |
| Pyrrole Derivative A | 5.00 | E. coli |
| Pyrrole Derivative B | 12.5 | E. coli |
Case Study: Antimalarial Efficacy
A study conducted on a series of new sulphonamide-pyrrolidine derivatives revealed that certain compounds exhibited lethal effects on P. falciparum at low concentrations . The research utilized molecular docking techniques to assess binding affinities, confirming that these compounds could effectively inhibit NMT.
Case Study: Antibacterial Properties
Another investigation focused on the antibacterial properties of pyrrole derivatives against multidrug-resistant strains of bacteria. The results indicated that specific structural modifications led to enhanced activity against resistant strains, showcasing the potential for developing new therapeutic agents based on this framework .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
